2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine
Overview
Description
2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group, a cyano group, an ethyl group, and a pyridyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine can be achieved through multicomponent reactions. One common method involves the reaction of aldehydes, malononitrile, substituted acetophenones, and ammonium acetate. This reaction is typically carried out in the presence of a catalyst, such as Nano-[Fe-4BSP]Cl2, under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as multicomponent reactions, are often employed to minimize waste and improve efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the pyridine ring.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine has significant applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups play a crucial role in binding to active sites, thereby inhibiting enzyme activity or blocking receptor function. The compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, which are essential for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-cyano-6-ethylpyridine
- 2-Amino-3-cyano-5-(4-pyridyl)pyridine
- 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine
Uniqueness
2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine is unique due to the presence of both an ethyl group and a pyridyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in research and industry.
Properties
IUPAC Name |
2-amino-6-ethyl-5-pyridin-4-ylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-12-11(9-3-5-16-6-4-9)7-10(8-14)13(15)17-12/h3-7H,2H2,1H3,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXACIGWSSQBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=N1)N)C#N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156060 | |
Record name | 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129090-38-6 | |
Record name | 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129090386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-cyano-6-ethyl-5-(4-pyridyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90156060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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